4-Chloro-6-cyclopentyl-2-cyclopropylpyrimidine
Description
Properties
IUPAC Name |
4-chloro-6-cyclopentyl-2-cyclopropylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2/c13-11-7-10(8-3-1-2-4-8)14-12(15-11)9-5-6-9/h7-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHBOOLQUZCFHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC(=NC(=N2)C3CC3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation
A key intermediate is often 4-chloro-6-cyclopentylpyrimidin-2-amine or related derivatives. For example, 4-chloro-6-cyclopentylpyrimidin-2-amine can be synthesized from 2-amino-6-cyclopentylpyrimidin-4-ol by treatment with chlorinating agents such as phosphorous oxychloride in the presence of tetraethylammonium chloride and N,N-dimethylaniline in acetonitrile at elevated temperatures (~110 °C) for short reaction times (~20 min). The crude product is isolated by extraction and washing steps without further purification before subsequent reactions.
Introduction of the Cyclopropyl Group
The cyclopropyl substituent at the 2-position can be introduced via nucleophilic substitution or cross-coupling reactions on the 2-position of the pyrimidine ring. For instance, a 2-chloro-6-cyclopentylpyrimidine intermediate can undergo palladium-catalyzed cross-coupling with cyclopropylboronic acid derivatives or cyclopropylmetal reagents to yield the 2-cyclopropyl substituted product. This method leverages the reactivity of the chloro substituent and the availability of cyclopropyl nucleophiles.
Representative Preparation Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome/Product |
|---|---|---|---|
| 1 | Chlorination | Phosphorous oxychloride, tetraethylammonium chloride, N,N-dimethylaniline, acetonitrile, 110 °C, 20 min | 4-chloro-6-cyclopentylpyrimidin-2-amine (crude) |
| 2 | Nucleophilic substitution / Cross-coupling | Cyclopropylboronic acid or cyclopropylmetal reagent, Pd catalyst (e.g., Pd(PPh3)4), base, solvent, heat | 4-chloro-6-cyclopentyl-2-cyclopropylpyrimidine |
Reaction Conditions and Optimization
Chlorination Step: Utilizes phosphorous oxychloride as a chlorinating agent under reflux or elevated temperature conditions, often in aprotic solvents like acetonitrile. The presence of tetraethylammonium chloride and N,N-dimethylaniline facilitates the reaction efficiency and yield.
Cross-Coupling Step: Palladium-catalyzed Suzuki or related cross-coupling reactions are preferred for introducing the cyclopropyl group at the 2-position. Reaction conditions typically involve a palladium catalyst, a base such as potassium carbonate or potassium tert-butoxide, and solvents like dioxane or DMF, at temperatures ranging from 50 to 110 °C.
Comparative Data Table of Key Preparation Steps
| Parameter | Chlorination Step | Cross-Coupling Step |
|---|---|---|
| Starting Material | 2-amino-6-cyclopentylpyrimidin-4-ol | 4-chloro-6-cyclopentylpyrimidine |
| Reagents | Phosphorous oxychloride, tetraethylammonium chloride, N,N-dimethylaniline | Cyclopropylboronic acid, Pd catalyst, base |
| Solvent | Acetonitrile | Dioxane, DMF, or similar aprotic solvents |
| Temperature | 110 °C | 50–110 °C |
| Reaction Time | ~20 minutes | Several hours (varies by catalyst system) |
| Product Yield | High, crude product used directly | Moderate to high, dependent on catalyst and conditions |
| Purification | Extraction, washing, concentration | Chromatography or recrystallization |
Research Findings and Notes
The chlorination step is rapid and efficient, producing a reactive intermediate suitable for further functionalization without extensive purification.
The cross-coupling reaction is a versatile and reliable method to introduce the cyclopropyl group at the 2-position, benefiting from the chloro substituent's leaving group ability and the availability of cyclopropyl nucleophiles.
The choice of base and solvent in the cross-coupling step can significantly influence the yield and purity of the final product.
Alternative methods such as direct nucleophilic substitution with cyclopropyl nucleophiles may be feasible but often suffer from lower selectivity or yields compared to palladium-catalyzed cross-coupling.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-cyclopentyl-2-cyclopropylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, alcohols, or halides can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the pyrimidine ring.
Reduction Products: Amines or alcohols derived from the pyrimidine core.
Substitution Products: Pyrimidine derivatives with various functional groups.
Scientific Research Applications
4-Chloro-6-cyclopentyl-2-cyclopropylpyrimidine has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe in biological studies to understand cellular processes.
Medicine: It may have potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
4-Chloro-6-cyclopentyl-2-cyclopropylpyrimidine is similar to other pyrimidine derivatives, such as 2-chloro-6-methylpyrimidine and 4-methyl-6-cyclohexylpyrimidine. its unique combination of cyclopentyl and cyclopropyl groups distinguishes it from these compounds. The presence of these groups can influence the compound's reactivity and biological activity, making it a valuable tool in research and industry.
Comparison with Similar Compounds
Structural and Substituent Variations
The table below summarizes key structural differences between 4-Chloro-6-cyclopentyl-2-cyclopropylpyrimidine and related compounds:
Physicochemical and Functional Comparisons
- Lipophilicity and Solubility: The cyclopentyl and cyclopropyl groups in the target compound confer moderate lipophilicity, whereas hydroxyl () or isopropoxy () groups enhance hydrophilicity. For example, 6-Chloro-4-hydroxypyrimidine exhibits higher aqueous solubility due to its polar hydroxy group .
- Reactivity: The chloro group at position 4 is a common leaving group, enabling nucleophilic substitution reactions. This is observed in analogs like 4-Chloro-6-amino-2-(methyl-d3)-pyrimidine (), where the chloro group is replaced by an amino group . Cyclopropane’s ring strain (position 2) may enhance reactivity in ring-opening or cross-coupling reactions compared to bulkier substituents like methyl or phenyl .
Biological Activity :
- Compound 18 (), a dihydrocyclopenta[d]pyrimidine, demonstrates potent cytotoxicity, suggesting that saturation of the pyrimidine ring or adjacent fused rings can influence bioactivity .
- Pyrazole-containing analogs () may engage in hydrogen bonding with biological targets, a feature absent in the target compound’s cyclopropyl group .
Key Research Findings
- Structural Similarity Scores : Computational analyses () rank 4-Chloro-2-methyl-6-phenylpyrimidine (similarity: 0.83) and 4-Chloro-6-isopropylpyrimidin-2-amine (similarity: 0.81) as close analogs to the target compound, emphasizing the impact of alkyl/aryl substituents on similarity .
- Metabolic Stability: Deuterated methyl groups () and cyclopropane rings may improve metabolic stability compared to non-deuterated or bulkier substituents .
- Heteroaromatic Extensions : Compounds like 4-Chloro-2-(6-chloropyridin-3-yl)-6-methylpyrimidine () demonstrate how heteroaromatic extensions (e.g., pyridinyl) can modulate electronic properties for targeted applications .
Biological Activity
4-Chloro-6-cyclopentyl-2-cyclopropylpyrimidine is a compound of significant interest in the fields of pharmacology and agricultural chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on various research studies.
Chemical Structure and Properties
4-Chloro-6-cyclopentyl-2-cyclopropylpyrimidine is characterized by the following structural features:
- Pyrimidine Ring : A six-membered ring containing nitrogen atoms at positions 1 and 3.
- Chlorine Substitution : A chlorine atom at the 4-position enhances its biological activity.
- Cyclopentyl and Cyclopropyl Groups : These aliphatic groups at the 6 and 2 positions, respectively, contribute to the compound's hydrophobic properties, influencing its interaction with biological membranes.
Antifungal Properties
Recent studies have highlighted the antifungal potential of pyrimidine derivatives, including 4-chloro-6-cyclopentyl-2-cyclopropylpyrimidine. Research indicates that compounds in this class exhibit significant efficacy against various fungal strains. For instance:
- Minimum Inhibitory Concentration (MIC) values have been reported as low as 3.9 μg/mL against Candida species, indicating potent antifungal activity .
- The mode of action appears to involve disruption of fungal cell membranes, leading to cell death and altered micromorphology .
Antimicrobial Effects
In addition to antifungal activity, 4-chloro-6-cyclopentyl-2-cyclopropylpyrimidine has been investigated for its broader antimicrobial properties. Studies suggest that:
- The compound exhibits activity against both Gram-positive and Gram-negative bacteria.
- Its mechanism may involve interference with bacterial cell wall synthesis or function, although specific pathways are still under investigation.
Cytotoxicity
While exploring its therapeutic potential, researchers have assessed the cytotoxic effects of this compound on human cells. Findings indicate:
- An IC50 value of approximately 7.90 μg/mL for keratinocytes, suggesting mild cytotoxicity .
- The balance between antifungal efficacy and cytotoxicity is crucial for therapeutic applications.
The biological activity of 4-chloro-6-cyclopentyl-2-cyclopropylpyrimidine can be attributed to several mechanisms:
- Membrane Disruption : The compound's hydrophobic nature allows it to integrate into lipid bilayers, disrupting membrane integrity.
- Enzyme Inhibition : It may inhibit key enzymes involved in fungal metabolism or cell wall synthesis.
- Biofilm Disruption : Preliminary studies suggest that this compound can reduce biofilm formation in Candida species, enhancing its efficacy against persistent infections .
Research Findings and Case Studies
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
